

Basic properties of 2-(Ethylamino)ethanol due to the amino group

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Ethylamino)ethanol

Cat. No.: B046374

[Get Quote](#)

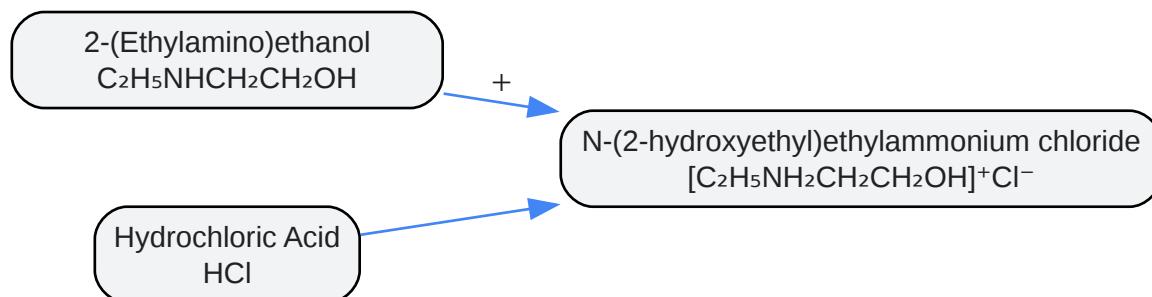
An In-depth Technical Guide to the Basic Properties of **2-(Ethylamino)ethanol**

Introduction

2-(Ethylamino)ethanol, also known as N-ethylethanolamine, is a bifunctional organic compound containing both a secondary amine and a primary alcohol functional group.^{[1][2][3]} Its chemical structure, specifically the presence of the amino group, imparts significant basic properties to the molecule. This guide provides a comprehensive overview of these properties, focusing on the influence of the amino group. It is intended for researchers, scientists, and professionals in drug development who utilize or study this compound.

Physicochemical Properties of 2-(Ethylamino)ethanol

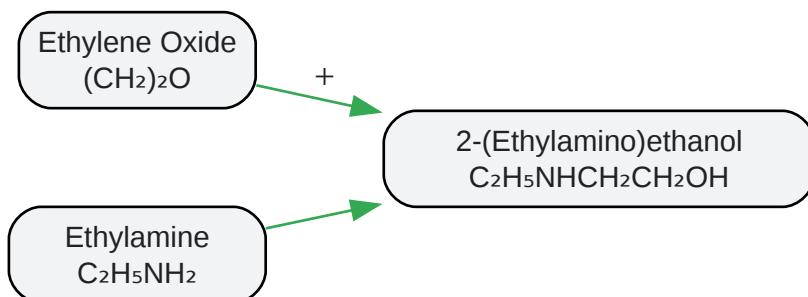
The fundamental physicochemical properties of **2-(Ethylamino)ethanol** are summarized in the table below. These properties are crucial for its handling, application, and understanding its chemical behavior.


Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₁ NO	[2][3][4][5]
Molecular Weight	89.14 g/mol	[3][4][5][6]
CAS Number	110-73-6	[3][4][5]
Appearance	Clear, colorless to slightly yellowish liquid	[1][7]
Odor	Amine-like	[6][7]
Boiling Point	165-170 °C	[4][5][7]
Melting Point	-90 °C	[4][5][7]
Density	0.914 g/mL at 25 °C	[4][7]
pKa	9.7	[6]
Solubility in Water	Soluble	[6][7]
Flash Point	71-78 °C	[1][4][5]
Vapor Pressure	<1 mmHg at 20 °C	[4][5]

Basicity of the Amino Group

The basicity of **2-(Ethylamino)ethanol** is primarily attributed to the lone pair of electrons on the nitrogen atom of the secondary amino group. This lone pair can accept a proton (H⁺) from an acid, making **2-(Ethylamino)ethanol** a Brønsted-Lowry base.[2][6][7]

Acid-Base Reaction


In the presence of an acid, such as hydrochloric acid (HCl), **2-(Ethylamino)ethanol** undergoes an exothermic neutralization reaction to form the corresponding salt, N-(2-hydroxyethyl)ethylammonium chloride.[6][7] This reaction is a classic acid-base interaction where the amine is protonated.

[Click to download full resolution via product page](#)

Figure 1: Acid-base reaction of 2-(Ethylamino)ethanol.

Synthesis of 2-(Ethylamino)ethanol

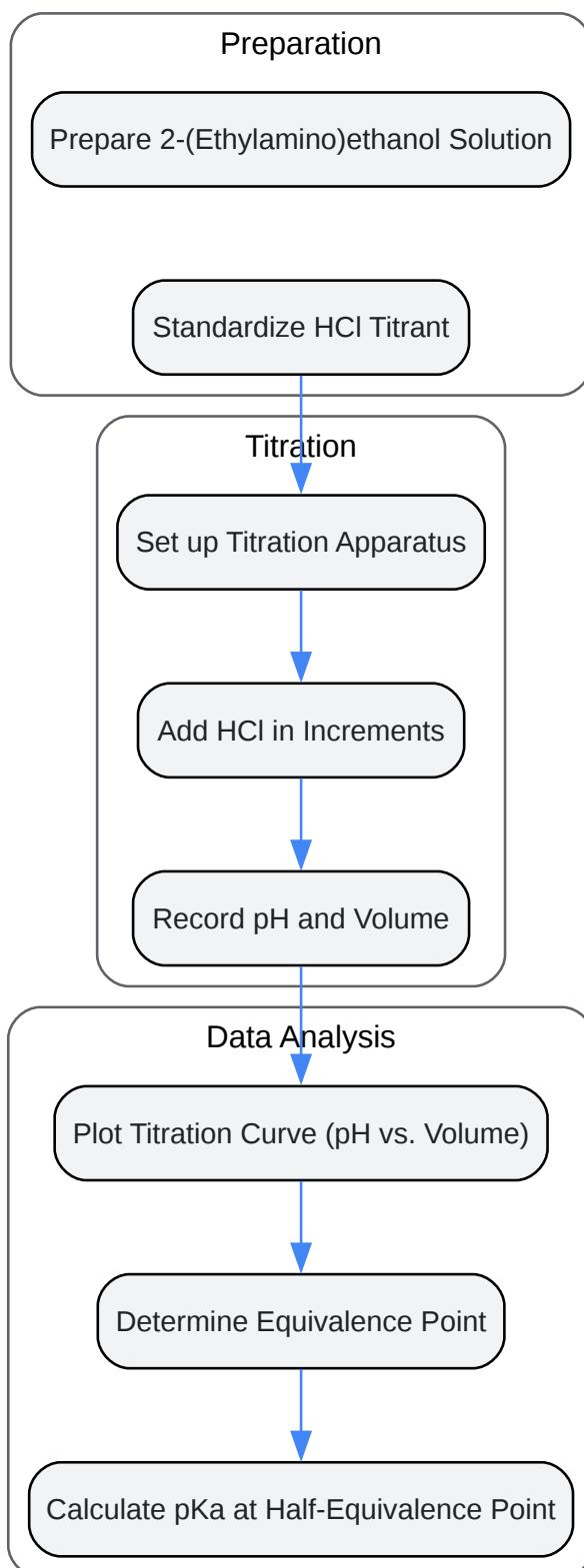
A common industrial method for the synthesis of 2-(Ethylamino)ethanol involves the reaction of ethylamine with ethylene oxide.[8][9] In this reaction, the nucleophilic ethylamine attacks the electrophilic carbon of the ethylene oxide ring, leading to ring-opening and the formation of the final product.

[Click to download full resolution via product page](#)

Figure 2: Synthesis of 2-(Ethylamino)ethanol.

Experimental Protocols

Determination of pKa by Potentiometric Titration


The pKa of 2-(Ethylamino)ethanol can be accurately determined using potentiometric titration. This method involves titrating a solution of the amine with a strong acid and monitoring the pH change.

Materials and Equipment:

- **2-(Ethylamino)ethanol**
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Deionized water
- pH meter with a glass electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

Procedure:

- Sample Preparation: Accurately weigh a sample of **2-(Ethylamino)ethanol** and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.1 M).
- Titration Setup: Place the beaker containing the **2-(Ethylamino)ethanol** solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.
- Titration: Start the stirrer and begin adding the HCl solution in small, known increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
- Data Analysis: Continue the titration past the equivalence point (the point of rapid pH change). Plot the recorded pH values against the volume of HCl added to generate a titration curve.
- pKa Determination: The pKa is the pH at the half-equivalence point. This is the point on the titration curve where half of the **2-(Ethylamino)ethanol** has been neutralized. The pKa can be determined from the inflection point of the titration curve.

[Click to download full resolution via product page](#)**Figure 3:** Workflow for pKa determination by potentiometric titration.

Determination of Boiling Point (Micro Method)

For determining the boiling point with a small sample size, a micro-boiling point method is suitable.

Materials and Equipment:

- **2-(Ethylamino)ethanol**
- Capillary tube (sealed at one end)
- Small test tube
- Thermometer
- Heating apparatus (e.g., oil bath or heating block)
- Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

- Sample Preparation: Add a small amount (a few drops) of **2-(Ethylamino)ethanol** into the small test tube.
- Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire. Place the sealed capillary tube (sealed end up) into the test tube containing the liquid.
- Heating: Immerse the thermometer and the attached test tube in the heating bath. The liquid level in the bath should be above the level of the sample in the test tube but below the opening of the test tube.
- Observation: Heat the bath slowly. As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.
- Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Conclusion

The basicity of **2-(Ethylamino)ethanol**, conferred by its amino group, is a defining characteristic that governs its chemical reactivity and applications. This property is quantified by its pKa of 9.7 and is evident in its reactions with acids to form salts. Understanding these fundamental properties, along with the methods for their determination, is essential for the effective and safe use of this compound in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. phillysim.org [phillysim.org]
- 2. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. enamine.net [enamine.net]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. 2-(Ethylamino)ethanol synthesis - chemicalbook [chemicalbook.com]
- 9. EP2910544A1 - 2-(ethylamino)ethanol production method - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Basic properties of 2-(Ethylamino)ethanol due to the amino group]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046374#basic-properties-of-2-ethylamino-ethanol-due-to-the-amino-group>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com